2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives
Scientific Research Applications
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzothiadiazine core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a chlorinated aromatic aldehyde under acidic conditions to form the benzothiadiazine ring.
Introduction of the fluorophenyl groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where the chlorine atoms on the benzothiadiazine core are replaced by fluorophenyl groups using appropriate fluorinated reagents.
Acetylation: The final step involves the acetylation of the amine group on the benzothiadiazine core with 2-fluorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(phenyl)acetamide
- 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds. The presence of two fluorophenyl groups and the specific positioning of the chlorine atom contribute to its unique chemical and biological characteristics.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3O3S/c22-13-9-10-19-15(11-13)21(14-5-1-2-6-16(14)23)26-27(31(19,29)30)12-20(28)25-18-8-4-3-7-17(18)24/h1-11H,12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGRKTHXHBZVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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